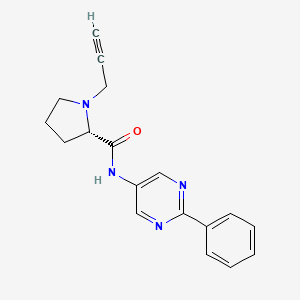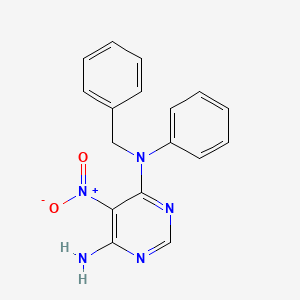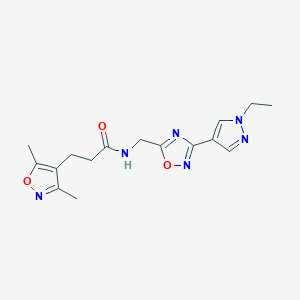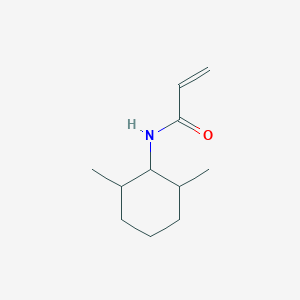![molecular formula C18H19N3O2S B2967833 2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851807-81-3](/img/structure/B2967833.png)
2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a phenoxy group, a pyridine ring, a sulfanyl group, and an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the combination of several steps, each introducing a different part of the molecule. For instance, the imidazole ring could be synthesized using methods described in the literature for imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, the pyridine ring is a six-membered ring with one nitrogen atom, and the phenoxy group consists of a benzene ring attached to an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the imidazole ring is known to participate in various chemical reactions, including acting as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and pyridine rings and the phenoxy group could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
A study by Marchesi et al. (2019) on tetrahydroimidazo[1,5-a]pyridin-3-yl phenols, which are structurally related to the compound , reveals their intense fluorescence when excited with UV light. These compounds exhibit a large Stokes shift and high quantum yields, suggesting potential applications in fluorescent dyes and bioimaging tools. The study indicates the possibility of tuning the emission properties by varying substituents, which could be relevant for designing specific sensors or imaging agents (Marchesi, Brenna, & Ardizzoia, 2019).
Antimicrobial Properties
Research by Alsaedi, Farghaly, and Shaaban (2019) on pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups demonstrates antimicrobial activities exceeding those of reference drugs. This suggests that compounds with similar structural motifs, including the sulfanyl and pyridinyl groups, might hold promise as antimicrobial agents, offering a basis for developing new antimicrobial compounds (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Applications
A study by Martínez-Alonso et al. (2014) explores ruthenium(II) arene complexes with ligands including pyridinyl and imidazolyl groups for their anticancer properties. The structural similarities to the compound of interest suggest potential in designing metal-based drugs or probes for cancer therapy, highlighting the importance of such molecular frameworks in medicinal chemistry (Martínez-Alonso et al., 2014).
Fluorescent Sensing Applications
Khattar and Mathur (2013) synthesized a ligand with pyridinyl and benzimidazolyl groups for use as a fluorescent sensor for dopamine, demonstrating the compound’s potential in neurotransmitter detection. This research suggests that compounds with related structures can be used in the development of fluorescent sensors for biologically relevant molecules (Khattar & Mathur, 2013).
Eigenschaften
IUPAC Name |
2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-7-3-2-4-8-16)17(22)21-11-10-20-18(21)24-13-15-6-5-9-19-12-15/h2-9,12,14H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROCTZFMXFBAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2967751.png)

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)
![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)

![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)

